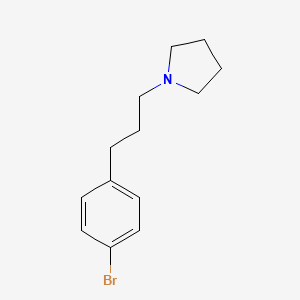

1-(3-(4-Bromophenyl)propyl)pyrrolidine

Description

Properties

IUPAC Name |

1-[3-(4-bromophenyl)propyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN/c14-13-7-5-12(6-8-13)4-3-11-15-9-1-2-10-15/h5-8H,1-4,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXLRBFSAZIKOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647595 | |

| Record name | 1-[3-(4-Bromophenyl)propyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4897-54-5 | |

| Record name | 1-[3-(4-Bromophenyl)propyl]pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4897-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-(4-Bromophenyl)propyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3 4 Bromophenyl Propyl Pyrrolidine

Retrosynthetic Analysis and Key Disconnection Strategies for the Target Compound

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.insinica.edu.tw For 1-(3-(4-Bromophenyl)propyl)pyrrolidine, the primary retrosynthetic disconnection involves the bond between the pyrrolidine (B122466) nitrogen and the propyl chain (C-N bond). This is a logical disconnection as it corresponds to a reliable bond-forming reaction, namely the nucleophilic substitution of an alkyl halide by an amine.

This disconnection strategy simplifies the target molecule into two key synthons: a pyrrolidinyl anion (or its neutral amine equivalent) and a 3-(4-bromophenyl)propyl cation (or its alkyl halide equivalent). This leads to the identification of pyrrolidine and a 3-(4-bromophenyl)propyl halide as the practical starting materials. An alternative, though less common, disconnection could be made at the C-C bond between the aromatic ring and the propyl chain, but the C-N disconnection represents a more direct and efficient synthetic route.

Precursor Identification and Synthesis of Starting Materials

Based on the primary retrosynthetic disconnection, the principal precursors for the synthesis are pyrrolidine and a suitably functionalized 3-(4-bromophenyl)propane derivative.

Pyrrolidine: This is a commercially available cyclic secondary amine and a common building block in organic synthesis. nih.govresearchgate.net

3-(4-Bromophenyl)propyl Halide: The synthesis of this precursor, for example, 1-bromo-3-(4-bromophenyl)propane, can be achieved through several methods. A common route involves the radical-initiated addition of hydrogen bromide (HBr) to 3-(4-bromophenyl)prop-1-ene in the presence of a peroxide (anti-Markovnikov addition). Alternatively, 3-(4-bromophenyl)propan-1-ol (B1278338) can be synthesized via the reduction of 3-(4-bromophenyl)propanoic acid or its ester, followed by conversion of the alcohol to the corresponding alkyl bromide using reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

The synthesis of the alcohol precursor, 3-(4-bromophenyl)propan-1-ol, can start from 4-bromobenzaldehyde, which undergoes a Wittig reaction with a suitable phosphonium (B103445) ylide to introduce the three-carbon chain, followed by reduction of the resulting double bond and ester group.

Optimization of Reaction Conditions for High Yield and Selectivity

The synthesis of 1-(3-(4-Bromophenyl)propyl)pyrrolidine is typically achieved by the N-alkylation of pyrrolidine with a 3-(4-bromophenyl)propyl halide. Optimizing the reaction conditions is crucial for maximizing the yield and minimizing side reactions, such as over-alkylation or elimination. researchgate.netresearchgate.net

The primary reaction is a nucleophilic substitution where the nitrogen atom of pyrrolidine attacks the electrophilic carbon atom of the propyl chain bearing the leaving group (e.g., Br, Cl, OTs).

The choice of solvent significantly influences the rate and outcome of the N-alkylation reaction. researchgate.net Polar aprotic solvents are generally preferred for this type of Sₙ2 reaction as they can solvate the cation but not the nucleophile, thereby increasing the nucleophile's reactivity.

| Solvent | Dielectric Constant (ε) | Typical Reaction Time | Observed Yield |

| Acetonitrile (B52724) (CH₃CN) | 37.5 | 8-12 hours | High |

| Dimethylformamide (DMF) | 36.7 | 6-10 hours | Very High |

| Dichloromethane (CH₂Cl₂) | 9.1 | 24-36 hours | Moderate |

| Ethanol (C₂H₅OH) | 24.5 | 18-24 hours | Moderate to Low |

As indicated in the table, solvents like DMF and acetonitrile typically provide higher yields and faster reaction times compared to protic solvents like ethanol, which can solvate the amine nucleophile through hydrogen bonding, reducing its reactivity. nih.gov

Temperature is a critical parameter in the synthesis. The N-alkylation of pyrrolidine generally requires heating to proceed at a reasonable rate. A typical temperature range is between 60°C and 100°C.

Low Temperatures (<50°C): The reaction rate is often impractically slow.

Optimal Temperatures (60-100°C): A good balance between reaction rate and selectivity is achieved.

High Temperatures (>120°C): Increased risk of side reactions, such as elimination of HBr from the alkyl halide and decomposition of the solvent or reactants.

Standard atmospheric pressure is typically used for this reaction, as there are no gaseous reactants or products that would necessitate high-pressure conditions.

While the direct alkylation of an amine with an alkyl halide may not require a catalyst in the traditional sense, the reaction produces a hydrohalic acid (HBr) which protonates the starting amine, rendering it non-nucleophilic. To counter this, a base is typically added to neutralize the acid.

Common strategies include:

Using an excess of pyrrolidine: One equivalent of pyrrolidine acts as the nucleophile, while a second equivalent acts as the base. This is a simple method but reduces the atom economy.

Adding an inorganic base: Non-nucleophilic inorganic bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are frequently used to scavenge the HBr produced, allowing the pyrrolidine to act solely as a nucleophile. This often leads to higher yields of the desired product.

Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can also be employed, particularly in biphasic solvent systems, to facilitate the transfer of the nucleophile to the organic phase and enhance the reaction rate.

Purification Techniques for 1-(3-(4-Bromophenyl)propyl)pyrrolidine

After the reaction is complete, a series of purification steps are necessary to isolate the target compound in high purity.

Aqueous Workup: The reaction mixture is typically cooled and partitioned between an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) and water. An acidic wash (e.g., dilute HCl) can be used to protonate the desired tertiary amine product, transferring it to the aqueous layer and separating it from non-basic impurities. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the product, which can then be extracted back into an organic solvent. researchgate.net

Drying and Evaporation: The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Chromatography/Distillation: The crude product is often purified further.

Column Chromatography: Purification using silica (B1680970) gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine (B128534) to prevent the product from streaking on the acidic silica) is a common method for obtaining highly pure material.

Distillation: If the product is a liquid with sufficient thermal stability, vacuum distillation can be an effective method for purification, especially on a larger scale. The boiling point of 1-(3-(4-Bromophenyl)propyl)pyrrolidine is reported to be 135-195 °C at 5 Torr. chemicalbook.com

Comparative Analysis of Different Synthetic Pathways

The synthesis of 1-(3-(4-Bromophenyl)propyl)pyrrolidine can be achieved through several strategic routes, primarily involving the formation of the crucial carbon-nitrogen bond between the pyrrolidine ring and the bromophenylpropyl moiety. A comparative analysis of the most common pathways reveals differences in efficiency, reagent toxicity, and reaction conditions. The two principal methods are direct N-alkylation via nucleophilic substitution and reductive amination.

Both pathways can originate from a common precursor, 3-(4-bromophenyl)propan-1-ol, which is commercially available. The choice between these routes often depends on factors such as the availability of specific reagents, desired yield, and scalability of the process.

Pathway A: Nucleophilic Substitution (N-Alkylation)

This is a straightforward, two-step approach starting from 3-(4-bromophenyl)propan-1-ol.

Activation of the Alcohol: The first step involves the conversion of the primary alcohol group of 3-(4-bromophenyl)propan-1-ol into a better leaving group. A common method is its conversion to an alkyl halide. For instance, reacting the alcohol with thionyl chloride (SOCl₂) in a solvent like N,N-dimethylformamide (DMF) yields 1-bromo-4-(3-chloropropyl)benzene. This reaction is highly efficient, with reported yields reaching up to 99%. chemicalbook.com

N-Alkylation of Pyrrolidine: The resulting alkyl halide, 1-bromo-4-(3-chloropropyl)benzene, is then used to alkylate the secondary amine, pyrrolidine. This is a classic SN2 reaction where the nitrogen atom of pyrrolidine acts as a nucleophile, displacing the chloride ion. The reaction is typically carried out in the presence of a base (like potassium carbonate or triethylamine) to neutralize the hydrohalic acid byproduct, in a suitable polar aprotic solvent.

Pathway B: Reductive Amination

This pathway also begins with 3-(4-bromophenyl)propan-1-ol and proceeds in two steps.

Oxidation of the Alcohol: The initial step is the oxidation of 3-(4-bromophenyl)propan-1-ol to the corresponding aldehyde, 3-(4-bromophenyl)propanal. This can be accomplished using various standard oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or through Swern or Dess-Martin oxidation.

Reductive Amination: The aldehyde is then reacted directly with pyrrolidine in a one-pot reaction. The aldehyde and amine first form an intermediate iminium ion, which is subsequently reduced in situ to the target tertiary amine. nih.gov Common reducing agents for this purpose are hydride reagents that are selective for the iminium ion over the aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com This method effectively avoids the issue of over-alkylation, which can sometimes be a concern in direct alkylation. masterorganicchemistry.com

The following table provides a comparative overview of these two synthetic pathways.

Advanced Chemical Reactivity and Derivatization Strategies for 1 3 4 Bromophenyl Propyl Pyrrolidine

Nucleophilic Substitution Reactions Involving the Bromine Atom of 1-(3-(4-Bromophenyl)propyl)pyrrolidine

The bromine atom on the phenyl ring is a key functional group for derivatization, serving as an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse substituents onto the aromatic core.

Palladium-Catalyzed Cross-Coupling Reactions

Modern organic synthesis heavily relies on palladium-catalyzed reactions to form bonds that were historically difficult to construct. nobelprize.org For a substrate like 1-(3-(4-Bromophenyl)propyl)pyrrolidine, the aryl bromide moiety is highly amenable to these transformations.

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen (C-N) bonds by coupling aryl halides with primary or secondary amines. wikipedia.org The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide range of amines under relatively mild conditions. libretexts.orgorganic-chemistry.org Applying this to 1-(3-(4-Bromophenyl)propyl)pyrrolidine would yield analogs where the bromine is replaced by an amino group, which is a common pharmacophore. The reaction typically employs a palladium precursor, a phosphine ligand, and a base in an organic solvent. nih.gov

Suzuki-Miyaura Coupling: To form new carbon-carbon (C-C) bonds, the Suzuki-Miyaura coupling is a widely used method that pairs an organoboron species (like a boronic acid or ester) with an organic halide. researchgate.net This reaction demonstrates high functional group tolerance and is effective for creating biaryl structures or introducing alkyl chains. In the context of the target molecule, reacting it with various arylboronic acids would produce a library of 1-(3-(4-Arylphenyl)propyl)pyrrolidine analogs. nih.gov

Cyanation: The introduction of a nitrile (-CN) group is a valuable transformation, as nitriles are precursors to carboxylic acids, amines, and amides. nih.gov Palladium-catalyzed cyanation of aryl bromides can be achieved using various cyanide sources. While traditional sources like KCN or NaCN can be effective, they can also poison the catalyst. nih.gov Milder and more reproducible methods have been developed using sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) or tosyl cyanide (TsCN) under photoredox conditions. nih.govrsc.orggoogle.com

Below is a table summarizing potential cross-coupling reactions at the bromine atom.

| Reaction Type | Coupling Partner | Catalyst System (Example) | Base (Example) | Product Functional Group |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | t-BuONa | Aryl Amine |

| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / PCy₃ | K₂HPO₄ | Biaryl |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | Aryl Alkyne |

| Stille | Organostannane | Pd(PPh₃)₄ | - | Aryl-Aryl / Aryl-Alkyl |

| Heck | Alkene | Pd(OAc)₂ | Et₃N | Aryl Alkene |

| Cyanation | K₄[Fe(CN)₆] | Pd(OAc)₂ / SPhos | Na₂CO₃ | Aryl Nitrile |

Oxidative Transformations of the Pyrrolidine (B122466) Ring and Propyl Chain

Oxidation reactions can selectively modify either the heterocyclic pyrrolidine ring or the aliphatic propyl chain, leading to compounds with different physicochemical properties.

Oxidation of the Pyrrolidine Ring

The carbons alpha to the nitrogen atom in the pyrrolidine ring are susceptible to oxidation. This transformation typically leads to the formation of a γ-lactam, a valuable synthetic intermediate and a common motif in biologically active molecules. Several methods have been developed for this conversion. nih.govresearchgate.net One strategy involves the reaction of the pyrrolidine with an o-benzoquinone, which induces oxidation at the α-C-H bond to form an N,O-acetal that is subsequently oxidized to the lactam. nih.gov Another approach uses catalysts such as ceria-supported nanogold (Au/CeO₂) with oxygen as the oxidant. osti.gov These methods can proceed under relatively mild conditions and offer good yields for the conversion of N-substituted pyrrolidines to their corresponding 2-pyrrolidone derivatives. osti.govncl.res.in

Oxidation of the Propyl Chain

The propyl chain can also be a target for oxidation, particularly at the benzylic position (the carbon atom directly attached to the phenyl ring). Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (CrO₃/H₂SO₄) are known to oxidize alkyl side chains of aromatic rings to a carboxylic acid group, provided the benzylic carbon has at least one hydrogen atom. libretexts.orgopenstax.org In this reaction, the rest of the alkyl chain is cleaved. libretexts.orgpearson.com Applying this to 1-(3-(4-Bromophenyl)propyl)pyrrolidine would result in the formation of 4-bromobenzoic acid, cleaving the propyl-pyrrolidine moiety. Milder, more selective oxidation of the chain without cleavage is more challenging but could potentially be achieved using specialized reagents.

Reductive Processes and Hydrogenation of the Phenyl Moiety

Reductive transformations offer pathways to remove the bromine atom or to saturate the aromatic ring, yielding structurally distinct analogs.

Hydrodebromination

The carbon-bromine bond can be reductively cleaved to replace the bromine atom with a hydrogen atom. This process, known as hydrodebromination, is a useful method for preparing the non-halogenated parent compound. Catalytic transfer hydrogenation, using a palladium catalyst and a hydrogen donor, is an effective method for this transformation. iitm.ac.in Other modern techniques include visible-light-mediated photoredox catalysis in combination with a silane, which allows for the reduction of unactivated aryl bromides under mild conditions. acs.org Radical chain reduction using reagents like sodium hydride (NaH) in 1,4-dioxane (B91453) also provides an efficient route for the hydrodehalogenation of aryl bromides. nih.gov

Hydrogenation of the Phenyl Ring

Catalytic hydrogenation can be used to reduce the aromatic phenyl ring to a saturated cyclohexyl ring. This transformation fundamentally alters the geometry and electronics of the molecule, converting a flat, aromatic moiety into a three-dimensional aliphatic ring. This reaction is typically carried out under hydrogen gas pressure using heterogeneous catalysts such as rhodium on carbon (Rh/C) or palladium on carbon (Pd/C). organic-chemistry.orgnih.gov The choice of catalyst and reaction conditions can influence the stereoselectivity of the hydrogenation. nih.gov The complete saturation of the phenyl ring in 1-(3-(4-Bromophenyl)propyl)pyrrolidine would yield 1-(3-(4-Bromocyclohexyl)propyl)pyrrolidine. It is also possible to achieve hydrodebromination and ring hydrogenation in a single step depending on the catalyst and conditions.

Strategies for Analog Synthesis through Structural Modifications of 1-(3-(4-Bromophenyl)propyl)pyrrolidine

The chemical reactivity described in the preceding sections provides a robust toolkit for the synthesis of diverse analogs based on the 1-(3-(4-Bromophenyl)propyl)pyrrolidine scaffold. A systematic approach to analog synthesis involves modifying each key component of the molecule.

Modification of the Phenyl Ring: The aryl bromide is the most versatile handle for derivatization. Using the palladium-catalyzed cross-coupling reactions discussed in section 3.1, the bromine atom can be replaced with a vast array of functional groups. For instance, Suzuki coupling with different boronic acids can generate a library of compounds with varied aryl or heteroaryl substituents at the 4-position. nih.gov Buchwald-Hartwig amination allows for the introduction of diverse primary and secondary amines, while cyanation provides a gateway to other functionalities. wikipedia.orgnih.gov

Modification of the Pyrrolidine Ring: The primary transformation of the pyrrolidine ring is its oxidation to the corresponding γ-lactam. nih.gov This changes the fundamental nature of the heterocycle from a basic amine to a neutral amide, which can have profound effects on its biological interactions.

Saturation and Dehalogenation: Reductive processes offer another axis for structural diversity. Simple hydrodebromination yields the phenylpropylpyrrolidine analog, which can serve as a control compound in biological assays. nih.gov Alternatively, complete hydrogenation of the phenyl ring produces the cyclohexyl analog, transforming the aromatic scaffold into an aliphatic one and introducing stereoisomers. nih.gov

Modification of the Pyrrolidine Nitrogen: Functionalization of the tertiary nitrogen through N-oxide formation or quaternization provides analogs with significantly altered polarity and charge, which can be used to probe the importance of the nitrogen's basicity and nucleophilicity for a given application. organic-chemistry.org

The strategic application of these reactions allows for a combinatorial-like approach to generating a focused library of analogs, enabling detailed structure-activity relationship (SAR) studies.

Investigation of the Biological Activity Spectrum of 1 3 4 Bromophenyl Propyl Pyrrolidine

In Vitro Assessment of Antioxidant Properties

While direct studies on the antioxidant capacity of 1-(3-(4-Bromophenyl)propyl)pyrrolidine are not available, research on related pyrrolidin-2-one and bromophenol derivatives suggests a potential for such activity. Antioxidant compounds are crucial in mitigating the damaging effects of oxidative stress, a process implicated in numerous diseases. The antioxidant potential of various heterocyclic compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. nih.govijrpc.com

For instance, a study on 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones revealed that certain derivatives exhibit significant DPPH scavenging ability. researchgate.net One compound, in particular, demonstrated a 92% scavenging action, indicating a high antioxidant potential. researchgate.net The presence of specific substituents on the pyrrolidinone ring appears to play a critical role in this activity. Furthermore, research on bromophenol derivatives containing a pyrrolidin-2-one moiety has shown powerful antioxidant activities when compared to standard antioxidants like α-tocopherol and butylated hydroxytoluene (BHT). researchgate.net These findings suggest that the combination of a bromophenyl group and a pyrrolidine (B122466) ring, as present in 1-(3-(4-Bromophenyl)propyl)pyrrolidine, could contribute to antioxidant effects.

The mechanism of antioxidant action for many compounds involves the donation of a hydrogen atom to neutralize free radicals. ijrpc.com The structural features of 1-(3-(4-Bromophenyl)propyl)pyrrolidine, including the phenyl ring and the nitrogen atom in the pyrrolidine ring, could potentially facilitate such reactions.

Table 1: DPPH Radical Scavenging Activity of Selected Pyrrolidin-2-one Derivatives

| Compound | Concentration (µg/mL) | % DPPH Scavenging Activity | Reference |

|---|---|---|---|

| 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one | 128 | 40 | nih.gov |

| 1-(4-methoxyphenyl)-4-(4,5-dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one | Not specified | 92 | researchgate.net |

| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)-propanehydrazide | Not specified | ~79 | nih.gov |

| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | Not specified | ~80 | nih.gov |

This table is interactive. Users can sort the data by clicking on the column headers.

Cellular Models for Anti-inflammatory Effects Research

The anti-inflammatory potential of pyrrolidine derivatives has been a subject of significant investigation. researchgate.netnih.gov While direct cellular studies on 1-(3-(4-Bromophenyl)propyl)pyrrolidine are absent from the current literature, research on related structures provides insights into potential mechanisms. Cellular models are instrumental in elucidating the anti-inflammatory effects of compounds, often by measuring the inhibition of pro-inflammatory mediators in cell lines like RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS). mdpi.com

Studies on pyrrolopyridine derivatives, which contain a fused pyrrole (B145914) ring, have shown that these compounds can significantly reduce the levels of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response, in LPS-stimulated cells. mdpi.com This suggests that the pyrrolidine scaffold can serve as a basis for the development of anti-inflammatory agents. Similarly, other pyrrolidine-containing compounds have demonstrated the ability to inhibit the production of pro-inflammatory cytokines. researchgate.net

The general anti-inflammatory activity of pyrrolidine derivatives is thought to be mediated through the modulation of various signaling pathways involved in inflammation. The structure of 1-(3-(4-Bromophenyl)propyl)pyrrolidine, with its aromatic and heterocyclic components, presents a framework that could potentially interact with biological targets involved in the inflammatory cascade.

Antimicrobial Activity Studies against Pathogenic Microorganisms

The pyrrolidine ring is a common feature in many compounds exhibiting antimicrobial properties. frontiersin.orgresearchgate.net Although specific data for 1-(3-(4-Bromophenyl)propyl)pyrrolidine is not available, the broader family of pyrrolidine derivatives has been extensively studied for its activity against a range of pathogenic bacteria and fungi. frontiersin.org

For example, certain sulfonylamino pyrrolidine derivatives have shown potent antibacterial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. frontiersin.org The presence of a bromophenyl group in other classes of compounds has also been associated with significant antibacterial effects, particularly against Gram-positive bacteria like S. aureus and methicillin-resistant S. aureus (MRSA). nih.gov This suggests that the 4-bromophenyl moiety in 1-(3-(4-Bromophenyl)propyl)pyrrolidine could contribute to its potential antimicrobial profile.

The mechanism of action for antimicrobial pyrrolidine derivatives can vary, with some inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV. nih.gov The structural characteristics of 1-(3-(4-Bromophenyl)propyl)pyrrolidine would need to be investigated to determine its specific mode of antimicrobial action.

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Pyrrolidine and Bromophenol Derivatives against S. aureus

| Compound | MIC (µg/mL) | Reference |

|---|---|---|

| Sulfonylamino pyrrolidine derivative with two nitrophenyls | 3.11 | frontiersin.org |

| Bromophenol derivative 1 | 24 | nih.gov |

| Bromophenol derivative 2 | 12 | nih.gov |

| Ampicillin (control) | 10 | nih.gov |

This table is interactive. Users can sort the data by clicking on the column headers.

Exploration of Neuropharmacological Effects

Pyrrolidine derivatives are well-represented among centrally acting agents, with a variety of neuropharmacological effects. d-nb.infonih.gov These effects are often attributed to their ability to interact with neurotransmitter systems in the brain. For instance, certain synthetic cathinones containing a pyrrolidine ring are potent inhibitors of dopamine (B1211576) and norepinephrine (B1679862) transporters, leading to psychostimulant effects. d-nb.infonih.gov

While the specific neuropharmacological profile of 1-(3-(4-Bromophenyl)propyl)pyrrolidine has not been determined, its structural components suggest potential interactions with the central nervous system. The lipophilicity imparted by the bromophenylpropyl group could facilitate its passage across the blood-brain barrier.

Furthermore, some pyrrolidine-2,5-dione derivatives have been investigated for their anticonvulsant properties. nih.gov These studies highlight the versatility of the pyrrolidine scaffold in designing compounds with diverse neurological activities. The specific arrangement of the phenylpropyl side chain and the pyrrolidine ring in 1-(3-(4-Bromophenyl)propyl)pyrrolidine would ultimately dictate its interaction with neural targets.

Comparative Biological Activity of 1-(3-(4-Bromophenyl)propyl)pyrrolidine with Other Pyrrolidine Derivatives

A comparative analysis of the biological activities of various pyrrolidine derivatives underscores the significant influence of substituents on the pyrrolidine ring. nih.govnih.gov The core pyrrolidine structure serves as a versatile scaffold, and modifications to its substituents can lead to a wide range of pharmacological effects.

For example, in the realm of antimicrobial activity, the introduction of different aryl groups can drastically alter the potency and spectrum of activity. frontiersin.org Some derivatives show broad-spectrum antibacterial action, while others are more specific to certain types of bacteria. nih.gov Similarly, in the context of neuropharmacology, subtle changes to the side chain of pyrrolidine-containing cathinones can lead to significant differences in their potency as dopamine reuptake inhibitors. d-nb.info

The antioxidant activity of pyrrolidin-2-ones is also highly dependent on the nature and position of substituents. researchgate.net The presence of electron-donating or electron-withdrawing groups can influence the compound's ability to scavenge free radicals.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 1-(3-(4-Bromophenyl)propyl)pyrrolidine |

| α-tocopherol |

| Butylated hydroxytoluene (BHT) |

| Ampicillin |

| 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one |

| 1-(4-methoxyphenyl)-4-(4,5-dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one |

| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)-propanehydrazide |

Mechanistic and Interaction Studies of 1 3 4 Bromophenyl Propyl Pyrrolidine with Biological Targets

Computational Molecular Docking Studies for Receptor Binding Prediction

No computational molecular docking studies for 1-(3-(4-Bromophenyl)propyl)pyrrolidine have been published. Such studies would theoretically predict the binding affinity and mode of interaction of this compound with various biological receptors and enzymes, offering insights into its potential pharmacological effects. Without these studies, predictions regarding its primary biological targets remain speculative.

In Vitro Binding Affinity Assays with Relevant Receptors and Enzymes

There are no reports of in vitro binding affinity assays having been conducted for 1-(3-(4-Bromophenyl)propyl)pyrrolidine. These experimental assays are crucial for confirming the predictions of computational studies and for quantifying the binding strength of a compound to specific biological targets. The absence of such data means that the receptor and enzyme interaction profile of this compound is unknown.

Enzymatic Inhibition or Activation Studies of 1-(3-(4-Bromophenyl)propyl)pyrrolidine

No studies on the enzymatic inhibition or activation by 1-(3-(4-Bromophenyl)propyl)pyrrolidine have been found in the scientific literature. Research in this area would be necessary to determine if this compound can modulate the activity of specific enzymes, which is a common mechanism of action for many therapeutic agents.

Cellular Permeability and Uptake Studies

Information regarding the cellular permeability and uptake of 1-(3-(4-Bromophenyl)propyl)pyrrolidine is not available. These studies are essential for understanding how well the compound can cross cellular membranes to reach its potential intracellular targets.

Bioavailability and Distribution Assessment in Preclinical Models

There are no preclinical data on the bioavailability and distribution of 1-(3-(4-Bromophenyl)propyl)pyrrolidine. Such studies in animal models are a critical step in drug development to understand how the compound is absorbed, distributed, metabolized, and excreted by a living organism.

Structure Activity Relationship Sar Elucidation for 1 3 4 Bromophenyl Propyl Pyrrolidine and Its Derivatives

Impact of Substitutions on the Phenyl Ring on Biological Efficacy

Substitutions on the phenyl ring of 1-(3-arylpropyl)pyrrolidine and related structures play a pivotal role in modulating their potency and selectivity for various biological targets, including the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET).

Research on a series of 3-aryl-tropanes, which share a similar pharmacophore, has demonstrated that the nature and position of the substituent on the aryl ring significantly influence affinity and selectivity for monoamine transporters. For instance, a fluorenyl group at the 3-position of the tropane (B1204802) ring resulted in high affinity for the human serotonin transporter. nih.gov In a series of pyrovalerone analogs, which are 2-aminopentanophenones, substitutions on the phenyl ring were found to be critical for their activity as inhibitors of dopamine and norepinephrine transporters. Notably, compounds with a 3,4-dichlorophenyl or a 1-naphthyl moiety exhibited high potency. nih.gov

In the context of citalopram (B1669093) analogues, which feature a 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl) structure, modifications to the 4'-position of the phenyl ring have been investigated. Replacing the 4'-fluoro substituent with a bulkier 4'-bromo group was achieved through a double Grignard reaction, indicating that this position is amenable to substitution. nih.gov This suggests that for 1-(3-(4-Bromophenyl)propyl)pyrrolidine, the bromine atom at the 4-position is likely a key determinant of its pharmacological profile. Further variations at this and other positions on the phenyl ring would be expected to fine-tune its binding affinity and selectivity for its primary biological targets. For example, the introduction of different halogens or small alkyl groups could alter the electronic and steric properties of the molecule, thereby influencing its interaction with receptor binding pockets.

Table 1: Impact of Phenyl Ring Substitutions on the Biological Activity of Analogous Compounds

| Parent Compound Series | Substitution | Effect on Biological Activity |

|---|---|---|

| 3-Aryl-Tropanes | Fluoren-2-yl | High affinity for human serotonin transporter (IC50 = 14.5nM) and selectivity over DAT and NET. nih.gov |

| Pyrovalerone Analogs | 1-(3,4-dichlorophenyl) | Potent inhibitor of dopamine and norepinephrine transporters. nih.gov |

| Pyrovalerone Analogs | 1-naphthyl | Potent inhibitor of dopamine and norepinephrine transporters. nih.gov |

| Citalopram Analogs | 4'-Bromo | Tolerated substitution, suggesting this position is amenable to modification. nih.gov |

Role of the Propyl Chain Length and Branching in Activity Modulation

The three-carbon propyl chain connecting the phenyl ring and the pyrrolidine (B122466) nucleus is a crucial linker, and its length and potential for branching are significant determinants of biological activity. Studies on related compounds have shown that even minor modifications to this chain can lead to substantial changes in pharmacological properties.

In a series of pyridinium (B92312) salts with antimicrobial activity, it was observed that compounds carrying a 3-phenylpropyl side chain on the nitrogen atom exhibited remarkable activity against Staphylococcus aureus. The results indicated that a longer side chain on the pyridinium nitrogen led to increased activity. mdpi.com This finding underscores the importance of the propyl chain's length in facilitating interactions with the biological target.

Conversely, in a series of monoamine transporter ligands, hydroxylating the N-bearing propyl chain (e.g., a 2-hydroxy-propyl side chain) resulted in a loss of potency for the dopamine transporter, although high selectivity was maintained. nih.gov This suggests that the introduction of polar groups or branching on the propyl chain can be detrimental to activity at certain targets, likely by altering the molecule's conformation or introducing unfavorable steric or electronic interactions within the binding site. Therefore, for 1-(3-(4-Bromophenyl)propyl)pyrrolidine, the unbranched three-carbon chain appears to be an optimal length for potent activity at its presumed targets, and any modifications would need to be carefully considered.

Table 2: Influence of Propyl Chain Modifications on the Activity of Analogous Compounds

| Compound Series | Chain Modification | Effect on Biological Activity |

|---|---|---|

| Pyridinium Salts | 3-phenylpropyl chain | Remarkable antimicrobial activity against S. aureus. mdpi.com |

| Monoamine Transporter Ligands | 2-hydroxy-propyl side chain | Loss of potency for the dopamine transporter. nih.gov |

Influence of Pyrrolidine Ring Modifications on Receptor Interactions

The pyrrolidine ring is a fundamental component of many biologically active compounds, and its structural features significantly influence receptor interactions. nih.govnih.gov Modifications to this ring, such as substitutions or alterations in its stereochemistry, can have profound effects on the pharmacological profile of a molecule.

In the context of eticlopride-based dopamine D2/D3 receptor bitopic ligands, modifications to the pyrrolidine ring were explored. It was found that moving the nitrogen atom's position or expanding the pyrrolidine ring was detrimental to D2/D3 receptor binding affinities. nih.gov Small N-alkyl groups on the pyrrolidine were also poorly tolerated. However, the addition of a longer linker and a secondary pharmacophore to the pyrrolidine nitrogen could improve affinity. nih.gov This highlights the sensitivity of receptor binding to the structural integrity and substitution pattern of the pyrrolidine moiety.

Furthermore, the stereochemistry of substituents on the pyrrolidine ring can be critical. For instance, the orientation of a methyl group at the 3-position of a pyrrolidine ring in a different series of compounds was found to be responsible for its specific antagonist activity at the estrogen receptor α. nih.gov The puckering of the pyrrolidine ring, which can be influenced by substituents, also plays a role in its pharmacological efficacy. nih.gov For 1-(3-(4-Bromophenyl)propyl)pyrrolidine, these findings suggest that the unsubstituted pyrrolidine ring is likely important for its activity, and any modifications would need to be carefully designed to maintain or enhance receptor interactions.

Table 3: Effect of Pyrrolidine Ring Modifications in Analogous Ligands

| Compound Series | Ring Modification | Effect on Receptor Interaction |

|---|---|---|

| Eticlopride Analogs | Moving N-position or expanding the ring | Detrimental to D2/D3 receptor binding. nih.gov |

| Eticlopride Analogs | Small N-alkyl groups | Poorly tolerated for D2/D3 receptor binding. nih.gov |

| Estrogen Receptor Modulators | 3-R-methylpyrrolidine | Promotes pure ERα antagonist activity. nih.gov |

Stereochemical Considerations in the SAR of 1-(3-(4-Bromophenyl)propyl)pyrrolidine Analogues

The pyrrolidine ring itself is a source of stereoisomerism if substituted. The different stereoisomers and the spatial orientation of substituents can lead to different biological profiles due to varied binding modes with enantioselective proteins. nih.gov For example, in a series of pyrovalerone analogs, the racemic lead compound was resolved into its enantiomers, and the S isomer was found to be the more biologically active enantiomer. nih.gov

Furthermore, the puckering of the pyrrolidine ring can be influenced by stereoelectronic factors of substituents, leading to preferred conformations (C-4-exo and -endo). nih.gov These conformational preferences can dictate how the molecule presents its pharmacophoric elements to the receptor. While 1-(3-(4-Bromophenyl)propyl)pyrrolidine itself is achiral, the introduction of any substituent on the pyrrolidine ring or the propyl chain would create chiral centers, necessitating the separation and individual evaluation of the resulting enantiomers or diastereomers to fully understand the SAR.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. While no specific QSAR models for 1-(3-(4-Bromophenyl)propyl)pyrrolidine were found, studies on related compound series provide a framework for how such models could be developed and applied.

For instance, 3D-QSAR studies have been performed on derivatives of 1-(3,3-diphenylpropyl)-piperidinyl amides and ureas as CCR5 receptor antagonists. nih.govresearchgate.net These studies, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), help to rationalize the structural requirements for inhibitory activity. The resulting contour maps from these analyses provide a visual representation of the steric, electrostatic, and hydrophobic fields that are favorable or unfavorable for activity, which can guide the design of more potent analogs. nih.gov

The development of a QSAR model for 1-(3-(4-Bromophenyl)propyl)pyrrolidine and its derivatives would require a dataset of compounds with varying structural features and their corresponding biological activities. Such a model could then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the discovery of new and improved ligands. mdpi.comresearchgate.net

Applications of 1 3 4 Bromophenyl Propyl Pyrrolidine in Scientific Research and Drug Discovery

Utility as a Scaffold for Novel Pharmaceutical Development

The five-membered pyrrolidine (B122466) ring is considered a "privileged scaffold" in medicinal chemistry. researchgate.net Its non-planar, sp³-hybridized nature provides three-dimensional diversity, which is advantageous for effective interaction with complex biological targets. nih.govresearchgate.net The introduction of a pyrrolidine ring into a molecule can also improve physicochemical properties such as aqueous solubility, which is a critical factor in drug development. researchgate.net

The 1-(3-(4-Bromophenyl)propyl)pyrrolidine structure combines this advantageous pyrrolidine ring with a 4-bromophenyl group. The bromine atom on the phenyl ring serves as a key functional "handle" for synthetic modification. It readily participates in a variety of powerful cross-coupling reactions, allowing for the strategic introduction of diverse chemical groups. This synthetic tractability enables medicinal chemists to systematically alter the molecule's structure to optimize its biological activity, selectivity, and pharmacokinetic profile.

Table 1: Common Cross-Coupling Reactions Utilizing the Bromophenyl Moiety

| Reaction Name | Coupling Partner | Resulting Functional Group | Application in Drug Discovery |

|---|---|---|---|

| Suzuki Coupling | Boronic acids/esters | Aryl-Aryl or Aryl-Alkyl bonds | Introduction of new aromatic or aliphatic groups to modulate binding affinity and selectivity. |

| Buchwald-Hartwig Amination | Amines | Aryl-Nitrogen bonds | Formation of anilines and related structures, which are common in bioactive molecules. |

| Sonogashira Coupling | Terminal alkynes | Aryl-Alkynyl bonds | Creation of rigid linkers or introduction of functionalities for further modification. |

| Heck Coupling | Alkenes | Aryl-Alkenyl bonds | Synthesis of stilbene-like structures and other unsaturated systems. |

This strategic modification has led to the development of numerous pyrrolidine-based drugs for a wide range of diseases, including antiviral, antibacterial, and antihypertensive agents. researchgate.netgoogle.com The 1-(3-(4-Bromophenyl)propyl)pyrrolidine framework represents a starting point for creating analogues with potentially enhanced therapeutic properties.

Role in Investigating Biological Pathways and Targets

Derivatives synthesized from the 1-(3-(4-Bromophenyl)propyl)pyrrolidine scaffold are crucial tools for investigating biological pathways and identifying novel drug targets. nih.gov By creating a series of related compounds with systematic structural changes, researchers can perform detailed Structure-Activity Relationship (SAR) studies. nih.gov These studies reveal which parts of the molecule are essential for its biological effect and how modifications affect its potency and selectivity.

Compounds bearing the pyrrolidine scaffold have been shown to interact with a wide array of biological targets. nih.gov The molecular diversity that can be generated from the 1-(3-(4-Bromophenyl)propyl)pyrrolidine core allows for the exploration of its potential activity against various target classes.

Table 2: Potential Biological Targets for Pyrrolidine-Based Compounds

| Target Class | Examples | Therapeutic Area |

|---|---|---|

| Enzymes | Kinases, Proteases, Acetyl-CoA Carboxylase (ACC) | Oncology, Virology, Metabolic Diseases google.com |

| G Protein-Coupled Receptors (GPCRs) | Dopamine (B1211576) Receptors, Opioid Receptors | Neurology, Pain Management |

| Ion Channels | Sodium Channels, Calcium Channels | Cardiology, Neurology |

| Transcription Factors | Bromodomain-containing protein 4 (BRD4) | Oncology, Anti-inflammatory nih.gov |

For example, a library of compounds derived from this scaffold could be screened against a panel of kinases to identify a selective inhibitor for a specific cancer-related pathway. The data gathered from such investigations not only helps in the development of new drugs but also enhances the fundamental understanding of complex biological processes. nih.gov

Contribution to the Synthesis of Chemically Diverse Compound Libraries

The creation of chemically diverse compound libraries is a cornerstone of modern drug discovery, providing a rich source of molecules for high-throughput screening (HTS) to identify new "hit" compounds. nih.govscilit.com The 1-(3-(4-Bromophenyl)propyl)pyrrolidine scaffold is an ideal starting material for building such libraries due to its synthetic accessibility and the reactive nature of the bromophenyl group.

Using techniques like parallel or combinatorial synthesis, a single starting material can be rapidly converted into hundreds or thousands of distinct products. scilit.com In the context of 1-(3-(4-Bromophenyl)propyl)pyrrolidine, a library could be generated by reacting it with a diverse set of building blocks via the cross-coupling reactions mentioned previously. This diversity-oriented synthesis approach allows for a broad exploration of chemical space around the core scaffold.

For instance, a research program could synthesize a library where the 4-bromophenyl group is coupled with 100 different boronic acids, the pyrrolidine nitrogen is functionalized with 50 different acylating agents, and the propyl chain is varied in length or rigidity. This would result in a large and diverse collection of molecules, increasing the probability of discovering compounds with novel biological activities.

Development of Chemical Probes based on the 1-(3-(4-Bromophenyl)propyl)pyrrolidine Framework

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of that target's function in its native environment. A high-quality chemical probe can be used to validate a protein as a potential drug target and to investigate the biological consequences of its inhibition or activation. nih.gov

The 1-(3-(4-Bromophenyl)propyl)pyrrolidine framework can be adapted to create potent and selective chemical probes. mdpi.comox.ac.uk The development process often begins by identifying a derivative of the scaffold that binds strongly to the target of interest. This "warhead" is then modified by attaching a reporter tag, such as a fluorescent dye, a biotin (B1667282) molecule for affinity purification, or a photo-affinity label for covalently capturing the target protein.

The synthetic versatility of the scaffold is again a major advantage. A tag can be strategically placed on the molecule at a position that does not interfere with its binding to the target. For example, a linker and a fluorescent tag could be attached to the phenyl ring via the bromine position. These resulting probes are invaluable tools for cellular imaging, target identification, and understanding complex biological systems.

Future Directions and Advanced Research Perspectives for 1 3 4 Bromophenyl Propyl Pyrrolidine

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize the design and optimization of derivatives of 1-(3-(4-Bromophenyl)propyl)pyrrolidine. mdpi.com These computational tools can navigate the vastness of chemical space—estimated to contain over 10^60 molecules—with an efficiency far exceeding traditional methods. nih.gov By leveraging AI, researchers can accelerate the identification of novel, potent, and safe drug candidates based on the core pyrrolidine (B122466) scaffold.

Furthermore, AI can predict the three-dimensional structures of target proteins, which is crucial for structure-based drug design. nih.gov This allows for the precise design of pyrrolidine derivatives that fit optimally into the binding sites of disease-implicated proteins. AI tools can also analyze complex datasets to identify novel drug-target interactions, opening new avenues for therapeutic applications. mdpi.com

The table below illustrates potential applications of AI/ML in the design of analogs for the target compound.

| AI/ML Application | Objective | Potential Outcome for 1-(3-(4-Bromophenyl)propyl)pyrrolidine Analogs |

| Generative Models | Design novel molecules with optimized properties. | Creation of new derivatives with enhanced target specificity and reduced off-target effects. |

| Predictive Toxicology (e.g., DeepTox) | Forecast potential toxicity of new chemical entities early in development. | Early elimination of candidates likely to fail due to safety concerns, saving time and resources. crimsonpublishers.com |

| ADMET Prediction | Model the pharmacokinetic profile of designed compounds. | Optimization of molecules for better absorption, distribution, and metabolic stability. |

| Structure-Based Design (e.g., AlphaFold) | Predict protein target structures to guide molecular design. | Design of high-affinity ligands for specific biological targets relevant to disease. crimsonpublishers.com |

| Retrosynthesis Prediction | Identify viable and efficient synthetic pathways for novel compounds. | Ensures that computationally designed molecules are synthetically accessible. |

Exploration of Novel Therapeutic Applications Beyond Current Findings

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in drugs for a wide array of conditions, including cancer, inflammation, microbial infections, and central nervous system (CNS) disorders. nih.govnih.gov While the specific biological activities of 1-(3-(4-Bromophenyl)propyl)pyrrolidine are not extensively documented, its structural motifs suggest a broad potential for new therapeutic applications. Future research should systematically screen the compound and its rationally designed derivatives against a diverse panel of biological targets.

Pyrrolidine derivatives have shown promise as inhibitors of key enzymes like DNA gyrase and topoisomerase IV, suggesting potential as antibacterial agents. nih.gov Others have been identified as ghrelin receptor agonists, indicating possible applications in metabolic disorders or muscle atrophy. acs.org The presence of the 4-bromophenyl group, a common feature in bioactive molecules, further enhances the likelihood of discovering meaningful biological interactions. nih.gov

Future explorations could focus on currently intractable or "undruggable" targets. The unique conformational flexibility of the pyrrolidine ring allows it to adapt to complex binding pockets where more rigid structures might fail. nih.gov High-throughput screening campaigns, coupled with computational predictions of drug-target interactions, can efficiently identify novel activities for 1-(3-(4-Bromophenyl)propyl)pyrrolidine, potentially repurposing it for diseases with significant unmet medical needs.

| Potential Therapeutic Area | Rationale Based on Pyrrolidine Chemistry | Example Biological Targets |

| Oncology | Pyrrolidine derivatives are found in numerous anticancer agents. nih.gov | Protein kinases, Poly(ADP-ribose) polymerase (PARP), Lysine-specific demethylase 1 (LSD1) nih.govnih.gov |

| Infectious Diseases | The scaffold is a known component of antibacterial and antiviral drugs. nih.govmdpi.com | DNA gyrase, Topoisomerase IV, HIV-1 reverse transcriptase nih.govnih.gov |

| Neurological Disorders | The pyrrolidine ring is present in CNS-active compounds like racetams. wikipedia.org | Dopamine (B1211576) Transporter (DAT), Serotonin (B10506) Transporter (SERT), various CNS receptors nih.gov |

| Inflammatory Diseases | Anti-inflammatory properties have been reported for various pyrrolidine-containing molecules. nih.gov | Cyclooxygenase (COX) enzymes, cytokine signaling pathways |

| Metabolic Disorders | Certain derivatives act on receptors involved in metabolism and appetite. acs.org | Ghrelin receptor, enzymes involved in glucose and lipid metabolism |

Development of Advanced Synthetic Methodologies for Sustainable Production

The translation of a promising compound from discovery to clinical application hinges on the ability to produce it efficiently, cost-effectively, and sustainably. Future research must focus on developing advanced synthetic methodologies for 1-(3-(4-Bromophenyl)propyl)pyrrolidine that align with the principles of green chemistry. ontosight.ai

Traditional multi-step syntheses often generate significant chemical waste and may use hazardous reagents. ontosight.ai Modern approaches such as microwave-assisted organic synthesis (MAOS) can dramatically increase reaction efficiency and reduce production times. nih.gov The use of biocatalysts, like enzymes, offers a highly selective and environmentally benign alternative to conventional chemical catalysts, often allowing reactions to proceed under mild conditions. ontosight.ai

Furthermore, the development of catalytic asymmetric synthesis methods is crucial for producing enantiomerically pure versions of the compound, as different stereoisomers can have vastly different biological activities and safety profiles. mdpi.com Flow chemistry, where reactions are performed in continuous-flow reactors, provides enhanced control over reaction parameters, improves safety, and facilitates scalability from laboratory to industrial production. Adopting these sustainable methodologies will not only reduce the environmental footprint of manufacturing but also make the final therapeutic product more accessible and affordable. rsc.org

Multi-Omics Approaches to Understand Systemic Biological Impacts

To fully comprehend the biological effects of 1-(3-(4-Bromophenyl)propyl)pyrrolidine, a systems-level approach is necessary. Multi-omics, the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of a drug's impact on cellular and organismal physiology. nih.gov This approach moves beyond the single-target paradigm to create a comprehensive map of a compound's mechanism of action, including on-target and off-target effects. ahajournals.org

By treating biological systems (e.g., cell cultures or preclinical models) with the compound and subsequently analyzing the changes across different omics layers, researchers can identify the pathways and networks that are perturbed. astrazeneca.com For example, transcriptomics (RNA-seq) can reveal which genes are up- or down-regulated, proteomics can identify changes in protein expression and post-translational modifications, and metabolomics can measure shifts in the levels of small-molecule metabolites. aspect-analytics.com

Integrating these datasets can uncover unexpected mechanisms of action, identify novel biomarkers for drug response, and predict potential toxicities before they are observed in later-stage trials. ahajournals.orgastrazeneca.com This deep biological insight is invaluable for optimizing lead compounds, stratifying patient populations, and discovering new therapeutic indications. youtube.com

Collaborative Research Frameworks for Accelerating Discovery in Pyrrolidine Chemistry

The complexity and cost of modern drug discovery necessitate a shift away from isolated research efforts toward more collaborative frameworks. genesis-biomed.com Accelerating the development of 1-(3-(4-Bromophenyl)propyl)pyrrolidine and other promising pyrrolidine-based compounds will depend on establishing robust open innovation models, public-private partnerships, and data-sharing initiatives. nih.gov

Pre-competitive collaborations, where multiple pharmaceutical companies and academic institutions work together on fundamental research challenges, can pool resources, expertise, and data to overcome common hurdles. kubermatic.comnih.gov The MELLODDY (Machine Learning Ledger Orchestration for Drug Discovery) project, for instance, demonstrated how federated learning could be used to train superior predictive models on proprietary data from multiple companies without compromising intellectual property. kubermatic.com

Open-source platforms and databases, such as those facilitated by Collaborative Drug Discovery (CDD), allow researchers worldwide to share data on small molecules and their biological activities, preventing the duplication of effort and fostering a collective intelligence approach. wikipedia.org Establishing such a framework specifically for pyrrolidine chemistry could create a powerful resource for the entire research community, enabling faster hypothesis testing and innovation. By fostering an ecosystem of collaboration, the journey from initial discovery to clinical impact for novel compounds can be significantly shortened. manufacturingchemist.com

Q & A

Q. What are the recommended synthetic routes for 1-(3-(4-Bromophenyl)propyl)pyrrolidine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a propyl chain can be introduced to the pyrrolidine ring using alkylation with 1-bromo-3-(4-bromophenyl)propane. Optimization involves:

- Varying catalysts (e.g., palladium for cross-coupling ).

- Adjusting solvent polarity (e.g., DMF for high-temperature stability ).

- Monitoring reaction time and temperature (e.g., 80–100°C for 12–24 hours ).

Yields are typically analyzed via HPLC or GC-MS, with purification by column chromatography .

Q. How can researchers characterize the purity and structural integrity of 1-(3-(4-Bromophenyl)propyl)pyrrolidine?

- Methodological Answer :

- Melting Point : Compare experimental mp (e.g., 105–106°C for related bromophenyl-pyrrolidine derivatives) to literature values .

- Spectroscopy : Use H/C NMR to confirm substituent positions (e.g., pyrrolidine ring protons at δ 1.8–2.5 ppm) .

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., m/z ≈ 296 for [M+H]+) .

- X-ray Crystallography : Resolve stereochemistry (applied in analogous compounds like 5-(4-bromophenyl)pyrazoles) .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

- Methodological Answer :

- Solubility : Test in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., dichloromethane). Bromophenyl groups enhance lipophilicity, requiring sonication for aqueous buffers .

- Stability : Conduct accelerated degradation studies under UV light, varying pH (2–12), and temperatures (4–40°C). Monitor via TLC or HPLC for decomposition products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

- Methodological Answer :

- Modifications : Synthesize analogs with halogen substitutions (e.g., Cl, F) or varying alkyl chain lengths .

- Assays : Test inhibitory effects on enzyme targets (e.g., kinases) using fluorescence polarization or SPR binding assays .

- Data Analysis : Correlate substituent electronegativity/logP with IC50 values using multivariate regression .

Q. What strategies resolve contradictions in reported biological activity data for pyrrolidine derivatives?

- Methodological Answer :

- Reproducibility Checks : Standardize assay protocols (e.g., cell line authentication, solvent controls) .

- Meta-Analysis : Compare datasets across studies (e.g., PubChem BioAssay) to identify outliers or confounding factors (e.g., impurity interference) .

- Mechanistic Studies : Use CRISPR-edited cell lines to isolate target-specific effects .

Q. How does stereochemistry influence the compound’s interaction with biological targets?

- Methodological Answer :

- Enantiomer Synthesis : Employ chiral catalysts (e.g., BINAP-Pd complexes) to produce R/S isomers .

- Docking Simulations : Use AutoDock Vina to predict binding poses with enantiomer-specific protein pockets (e.g., GPCRs) .

- In Vitro Validation : Compare isomer activity in dose-response assays (e.g., 10-fold differences in EC50 observed in related compounds) .

Q. What computational methods predict the environmental fate of 1-(3-(4-Bromophenyl)propyl)pyrrolidine?

- Methodological Answer :

- QSAR Modeling : Input molecular descriptors (e.g., topological polar surface area) into EPI Suite to estimate biodegradability .

- Adsorption Studies : Simulate interactions with indoor surfaces (e.g., silica) using DFT calculations .

- Experimental Validation : Measure airborne particulate adsorption via GC-MS in controlled chamber studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.